molecular formula C11H12O3 B2797863 5-Hydroxy-2,2-dimethylchroman-4-one CAS No. 4236-32-2

5-Hydroxy-2,2-dimethylchroman-4-one

Cat. No.: B2797863
CAS No.: 4236-32-2
M. Wt: 192.214
InChI Key: POORELMNAOVPQN-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with hydroxyl and dimethyl substituents at specific positions.

Mechanism of Action

Target of Action

5-Hydroxy-2,2-dimethylchroman-4-one, a derivative of chroman-4-one, is known to interact with various biological targets. Chroman-4-one analogs have shown significant inhibition against Trypanosoma brucei and Leishmania infantum by targeting pteridine reductase-1 . These targets play crucial roles in the life cycle of these parasites, making them potential therapeutic targets.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changesChroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .

Biochemical Pathways

Chroman-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, they can act as tumor necrosis factor-α (TNF-α) inhibitors , affecting the inflammatory response pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and mode of action. Given its potential antiparasitic activity, it may lead to the death of parasites like T. brucei and L. infantum . Additionally, its potential anti-inflammatory activity could result in the reduction of inflammation .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2,2-dimethylchroman-4-one interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties

Cellular Effects

Chromanone analogs, which are structurally similar to this compound, have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties . These effects suggest that this compound may also influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also exert its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have long-term effects on cellular function .

Dosage Effects in Animal Models

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have dosage-dependent effects .

Metabolic Pathways

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be involved in various metabolic pathways .

Transport and Distribution

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be transported and distributed within cells and tissues .

Subcellular Localization

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have specific subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of chromanone derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydrochromanone analogs .

Scientific Research Applications

5-Hydroxy-2,2-dimethylchroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In biology and medicine, it exhibits significant pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The compound is also used in the development of novel therapeutic agents for the treatment of various diseases .

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORELMNAOVPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=CC=C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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